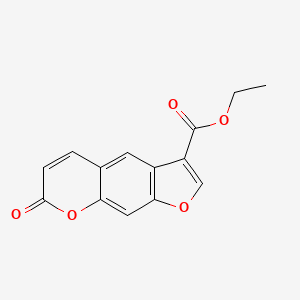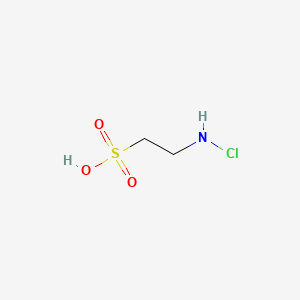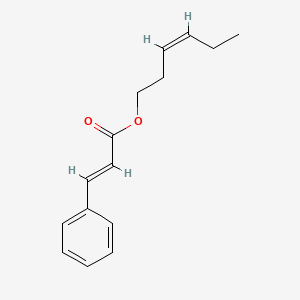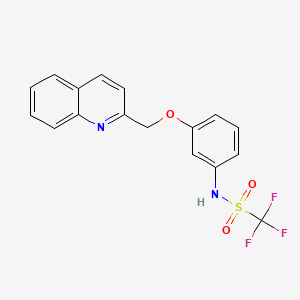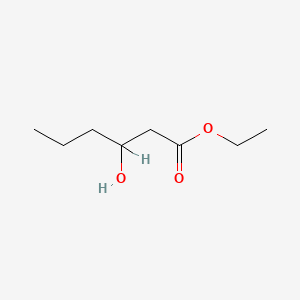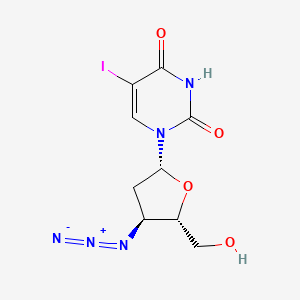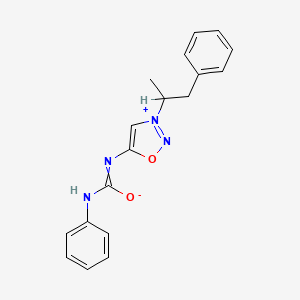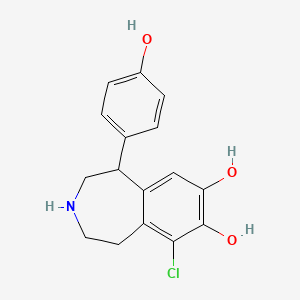
芬奥多巴胺
描述
芬奥多帕是一种合成的苯并氮杂卓衍生物,作为选择性多巴胺 D1 受体部分激动剂。它主要用作降压剂,特别是在治疗重度高血压和高血压急症方面。 芬奥多帕以其起效快、作用时间短而闻名,使其适合在急性情况下静脉注射 .
科学研究应用
化学
在化学领域,芬奥多帕被用作模型化合物来研究多巴胺受体激动剂的行为。它的合成和反应提供了对苯并氮杂卓衍生物化学的见解。
生物学
芬奥多帕用于生物学研究,以研究多巴胺受体的功能和信号通路。它作为一种工具来研究多巴胺受体的生理和药理作用。
医学
在医学上,芬奥多帕主要用作降压剂。它通过静脉注射来治疗重度高血压和高血压急症。 它的起效快和作用时间短使其成为急性情况的理想选择 .
工业
在制药行业,芬奥多帕用于开发新的降压药物。它作为选择性多巴胺 D1 受体激动剂的独特特性为设计新型治疗剂提供了基础。
作用机制
芬奥多帕通过选择性激活多巴胺 D1 受体发挥作用。这种激活导致腺苷酸环化酶的刺激,导致环状 AMP (cAMP) 水平升高。cAMP 水平升高会导致周围动脉血管扩张,导致外周血管阻力和血压降低。 芬奥多帕还通过其对肾脏多巴胺受体的作用促进钠排泄,从而促进其降压作用 .
生化分析
Biochemical Properties
Fenoldopam plays a significant role in biochemical reactions by interacting with dopamine D1-like receptors. It binds with high affinity to these receptors, leading to vasodilation and increased renal blood flow. Fenoldopam also interacts with α2-adrenoceptors, although with moderate affinity. It does not significantly bind to D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .
Cellular Effects
Fenoldopam influences various cellular processes, particularly in vascular smooth muscle cells and renal cells. By activating dopamine D1 receptors, Fenoldopam increases intracellular cyclic AMP levels, leading to vasodilation and reduced systemic vascular resistance. This activation also promotes sodium excretion and diuresis in renal cells . Additionally, Fenoldopam may affect cell signaling pathways related to blood pressure regulation and renal function.
Molecular Mechanism
At the molecular level, Fenoldopam exerts its effects by binding to dopamine D1 receptors, which activates adenylyl cyclase. This activation increases cyclic AMP levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation. Fenoldopam’s selective action on D1 receptors, without significant interaction with other receptor types, ensures its targeted antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Fenoldopam demonstrates rapid onset and short duration of action. Its effects are observed within minutes of administration, with a half-life of approximately 5 minutes. Fenoldopam is stable under controlled conditions, but its activity diminishes over time due to metabolic degradation. Long-term studies indicate that Fenoldopam maintains its efficacy in reducing blood pressure without significant degradation .
Dosage Effects in Animal Models
In animal models, Fenoldopam’s effects vary with dosage. At low doses, it effectively reduces blood pressure and increases renal blood flow. Higher doses may lead to reflex tachycardia and other adverse effects. Studies have shown that Fenoldopam’s antihypertensive effects are dose-dependent, with a clear threshold for efficacy and safety .
Metabolic Pathways
Fenoldopam is metabolized primarily through conjugation processes, including methylation, glucuronidation, and sulfation. These metabolic pathways do not involve cytochrome P-450 enzymes. The primary metabolites are excreted via urine and feces, with renal excretion accounting for the majority of elimination .
Transport and Distribution
Fenoldopam is distributed within cells and tissues through its interaction with dopamine D1 receptors. It has a volume of distribution of approximately 0.6 L/kg. The compound is rapidly taken up by renal and vascular tissues, where it exerts its vasodilatory effects. Fenoldopam’s distribution is influenced by its binding to plasma proteins and its rapid clearance from the bloodstream .
Subcellular Localization
Fenoldopam’s activity is primarily localized to the plasma membrane, where it interacts with dopamine D1 receptors. This interaction triggers downstream signaling pathways that lead to vasodilation and increased renal blood flow. Fenoldopam does not significantly accumulate in other subcellular compartments, ensuring its targeted action on vascular and renal tissues .
准备方法
合成路线和反应条件
芬奥多帕的合成涉及多个步骤,从商业上可获得的前体开始。一种常见的合成路线包括以下步骤:
苯并氮杂卓核的形成: 合成从通过环化反应形成苯并氮杂卓核开始。
氯原子的引入: 进行氯化步骤,在苯并氮杂卓环的所需位置引入氯原子。
羟基化: 羟基通过羟基化反应引入,通常使用过氧化氢或其他氧化剂等试剂。
最终功能化:
工业生产方法
芬奥多帕的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高效催化剂、优化的反应条件和纯化技术,以确保最终产物的产率高和纯度高。
化学反应分析
反应类型
芬奥多帕会发生各种化学反应,包括:
氧化: 芬奥多帕可以被氧化形成醌衍生物。
还原: 还原反应可以将芬奥多帕转化为其相应的还原形式。
取代: 取代反应可以在酚羟基或氯原子处发生。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤化剂,胺或硫醇等亲核试剂。
主要产品
氧化产物: 醌衍生物。
还原产物: 还原的苯并氮杂卓衍生物。
取代产物: 根据所用亲核试剂的不同,各种取代的苯并氮杂卓衍生物。
相似化合物的比较
类似化合物
多巴胺: 一种天然的神经递质,也作用于多巴胺受体,但对 D1 和 D2 受体具有更广泛的作用。
多巴胺: 一种合成的儿茶酚胺,主要作用于β-肾上腺素能受体,但对多巴胺受体也具有一定的活性。
异丙肾上腺素: 一种合成的儿茶酚胺,作用于β-肾上腺素能受体,对多巴胺受体的活性很小。
芬奥多帕的独特性
芬奥多帕的独特之处在于其对多巴胺 D1 受体的选择性作用,而对 D2 受体或肾上腺素能受体没有明显的活性。这种选择性使它能够提供血管扩张作用,而不会像多巴胺或多巴胺等其他化合物那样产生更广泛的全身作用。 此外,芬奥多帕的起效快和作用时间短使其在急性高血压情况下特别有用 .
属性
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043896 | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-01 g/L | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration. | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67227-56-9, 67227-57-0 | |
| Record name | Fenoldopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOLDOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



